2,5-dichloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial properties. This particular compound features a benzenesulfonamide core substituted with dichloro groups and a thiophene ring, which may contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that such compounds can interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of biochemical pathways .
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:
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Formation of the Benzenesulfonamide Core: : The initial step involves the sulfonation of a dichlorobenzene derivative to introduce the sulfonamide group. This can be achieved by reacting 2,5-dichlorobenzenesulfonyl chloride with an appropriate amine under basic conditions.
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Introduction of the Thiophene Ring: : The thiophene ring can be introduced via a nucleophilic substitution reaction. This involves reacting the intermediate with a thiophene derivative, such as 3-thiophenemethanol, under suitable conditions to form the desired product.
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Methoxylation: : The final step involves the introduction of the methoxy group. This can be achieved by reacting the intermediate with methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2,5-dichloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be studied for its potential biological activities, such as antibacterial, antifungal, or anticancer properties. Its sulfonamide group is known to inhibit bacterial enzymes, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. Sulfonamides have a long history of use as antibiotics, and modifications to their structure can lead to new drugs with improved efficacy and reduced resistance.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorobenzenesulfonamide: Lacks the thiophene and methoxy groups, making it less complex.
N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide: Lacks the dichloro groups, which may affect its reactivity and biological activity.
2,5-dichloro-N-(ethyl)benzenesulfonamide: Lacks the thiophene and methoxy groups, potentially altering its chemical properties.
Uniqueness
The presence of both the thiophene ring and the methoxy group in 2,5-dichloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide makes it unique compared to other sulfonamides. These groups can influence the compound’s electronic properties, reactivity, and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2,5-dichloro-N-(2-methoxy-2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO3S2/c1-19-12(9-4-5-20-8-9)7-16-21(17,18)13-6-10(14)2-3-11(13)15/h2-6,8,12,16H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBLPONWYOJBGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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